![molecular formula C34H34O4 B14182571 Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione CAS No. 926896-66-4](/img/structure/B14182571.png)
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione is an organic compound with the molecular formula C22H26O2. It is also known as 4,4’-di-tert-butylbenzil. This compound is characterized by the presence of two tert-butylphenoxy groups attached to an ethanedione core. It is a crystalline solid with a melting point of approximately 104.0-104.5°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione typically involves the reaction of 4-tert-butylphenol with benzil under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanedione core to ethylene glycol derivatives.
Substitution: The phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethylene glycol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-butylbenzil: A closely related compound with similar structural features.
1,2-bis(4-tert-butylphenyl)ethane-1,2-dione: Another similar compound with slight variations in the substituents.
Uniqueness
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione is unique due to its specific combination of tert-butylphenoxy groups and ethanedione core, which imparts distinct chemical and physical properties.
Properties
CAS No. |
926896-66-4 |
|---|---|
Molecular Formula |
C34H34O4 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1,2-bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C34H34O4/c1-33(2,3)25-11-19-29(20-12-25)37-27-15-7-23(8-16-27)31(35)32(36)24-9-17-28(18-10-24)38-30-21-13-26(14-22-30)34(4,5)6/h7-22H,1-6H3 |
InChI Key |
LYWRHBPTVKILSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
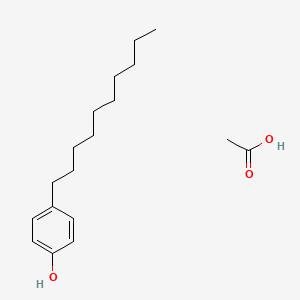
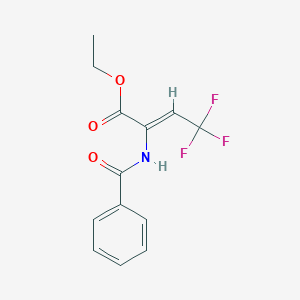
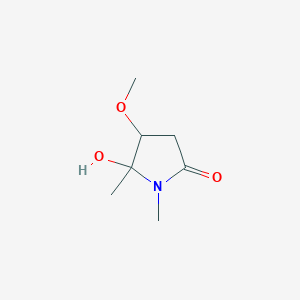
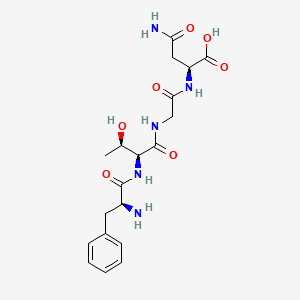
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
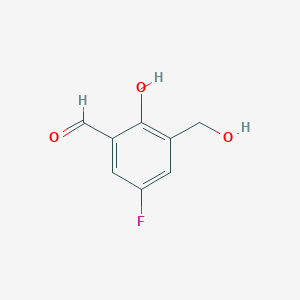
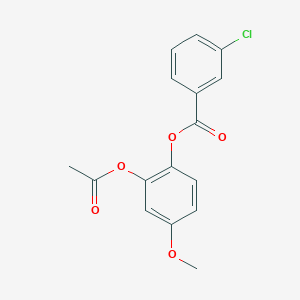
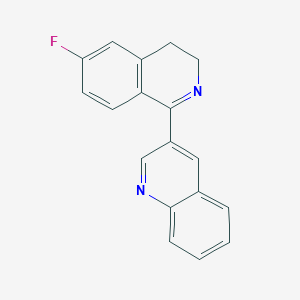
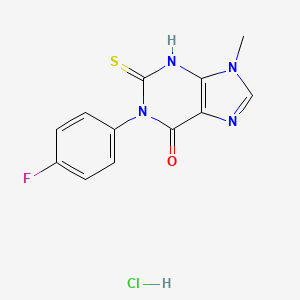
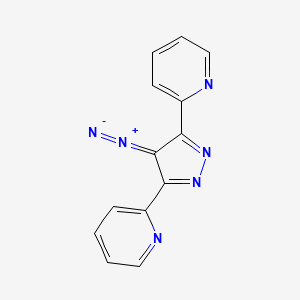
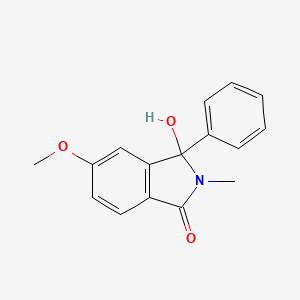
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
